molecular formula C13H10BrN3 B2563137 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 73798-62-6

1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2563137
CAS No.: 73798-62-6
M. Wt: 288.148
InChI Key: BABYIHLTGMOEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles It is characterized by the presence of a bromophenyl group attached to a benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole is unique due to the presence of both the bromophenyl group and the benzotriazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABYIHLTGMOEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.